molecular formula C19H17N3O4 B12616957 6-(2-{[(1,3-Benzoxazol-2-yl)methyl]amino}ethoxy)-1H-indole-2-carboxylic acid CAS No. 881795-73-9

6-(2-{[(1,3-Benzoxazol-2-yl)methyl]amino}ethoxy)-1H-indole-2-carboxylic acid

Cat. No.: B12616957
CAS No.: 881795-73-9
M. Wt: 351.4 g/mol
InChI Key: NYNBOBIFDNQQBQ-UHFFFAOYSA-N
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Description

6-(2-{[(1,3-Benzoxazol-2-yl)methyl]amino}ethoxy)-1H-indole-2-carboxylic acid is a complex organic compound that features both benzoxazole and indole moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-{[(1,3-Benzoxazol-2-yl)methyl]amino}ethoxy)-1H-indole-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 2-aminophenol with an appropriate aldehyde to form the benzoxazole ring . This intermediate is then coupled with an indole derivative through a series of reactions involving amination and etherification . The reaction conditions often require the use of catalysts such as nanocatalysts, metal catalysts, or ionic liquid catalysts to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-(2-{[(1,3-Benzoxazol-2-yl)methyl]amino}ethoxy)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 6-(2-{[(1,3-Benzoxazol-2-yl)methyl]amino}ethoxy)-1H-indole-2-carboxylic acid involves its interaction with various molecular targets. The benzoxazole and indole moieties can bind to specific enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, and modulation of inflammatory pathways . The compound’s ability to interact with multiple targets makes it a versatile agent in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-{[(1,3-Benzoxazol-2-yl)methyl]amino}ethoxy)-1H-indole-2-carboxylic acid is unique due to the combination of benzoxazole and indole moieties in a single molecule. This dual functionality enhances its biological activity and allows it to interact with a broader range of molecular targets compared to compounds containing only one of these moieties .

Properties

CAS No.

881795-73-9

Molecular Formula

C19H17N3O4

Molecular Weight

351.4 g/mol

IUPAC Name

6-[2-(1,3-benzoxazol-2-ylmethylamino)ethoxy]-1H-indole-2-carboxylic acid

InChI

InChI=1S/C19H17N3O4/c23-19(24)16-9-12-5-6-13(10-15(12)21-16)25-8-7-20-11-18-22-14-3-1-2-4-17(14)26-18/h1-6,9-10,20-21H,7-8,11H2,(H,23,24)

InChI Key

NYNBOBIFDNQQBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)CNCCOC3=CC4=C(C=C3)C=C(N4)C(=O)O

Origin of Product

United States

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